EGFRvIII peptide (PEPvIII) (TFA)
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Overview
Description
The epidermal growth factor receptor variant III peptide (EGFRvIII peptide) is a tumor-specific mutation of the epidermal growth factor receptor (EGFR). This variant results from an in-frame deletion of exons 2-7 of the EGFR gene, leading to a novel glycine residue at the junction of exons 1 and 8 . The EGFRvIII peptide is commonly referred to as PEPvIII and is often used in its trifluoroacetic acid (TFA) salt form. This peptide is highly immunogenic and is predominantly found in various types of cancers, including glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGFRvIII peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
In an industrial setting, the production of EGFRvIII peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, removing any impurities and ensuring the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
The EGFRvIII peptide can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Mutated peptide variants.
Scientific Research Applications
The EGFRvIII peptide has numerous applications in scientific research, particularly in the fields of cancer biology and immunotherapy. Some of the key applications include:
Cancer Vaccines: The EGFRvIII peptide is used in the development of cancer vaccines to elicit an immune response against EGFRvIII-expressing tumors.
Diagnostic Tools: The peptide serves as a biomarker for the detection and diagnosis of EGFRvIII-expressing tumors.
Research Reagents: The peptide is used as a research reagent in various biochemical and immunological assays.
Mechanism of Action
The EGFRvIII peptide exerts its effects by binding to the EGFRvIII variant of the epidermal growth factor receptor. This binding leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways . These pathways promote cell proliferation, survival, and migration, contributing to tumor growth and progression. In the context of immunotherapy, the peptide is recognized by the immune system, leading to the activation of T cells and the subsequent destruction of EGFRvIII-expressing tumor cells .
Comparison with Similar Compounds
The EGFRvIII peptide is unique due to its tumor-specific expression and immunogenicity. Similar compounds include other tumor-specific peptides and EGFR variants, such as:
EGFRvII: Another variant of the epidermal growth factor receptor with distinct mutations.
HER2/neu Peptide: A peptide derived from the human epidermal growth factor receptor 2 (HER2/neu), commonly overexpressed in breast cancer.
Mutant p53 Peptide: A peptide derived from the mutant p53 protein, frequently found in various cancers.
The uniqueness of the EGFRvIII peptide lies in its specific mutation and its ability to elicit a robust immune response, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C72H112F3N19O26S |
---|---|
Molecular Weight |
1748.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C70H111N19O24S.C2HF3O2/c1-33(2)24-40(73)58(100)79-43(18-20-52(94)95)61(103)82-44(19-21-53(96)97)62(104)81-42(13-9-11-23-72)60(102)80-41(12-8-10-22-71)59(101)76-30-51(93)78-47(27-50(74)92)64(106)83-45(25-37-14-16-39(91)17-15-37)66(108)87-55(34(3)4)67(109)88-56(35(5)6)68(110)89-57(36(7)90)69(111)85-48(28-54(98)99)65(107)84-46(26-38-29-75-32-77-38)63(105)86-49(31-114)70(112)113;3-2(4,5)1(6)7/h14-17,29,32-36,40-49,55-57,90-91,114H,8-13,18-28,30-31,71-73H2,1-7H3,(H2,74,92)(H,75,77)(H,76,101)(H,78,93)(H,79,100)(H,80,102)(H,81,104)(H,82,103)(H,83,106)(H,84,107)(H,85,111)(H,86,105)(H,87,108)(H,88,109)(H,89,110)(H,94,95)(H,96,97)(H,98,99)(H,112,113);(H,6,7)/t36-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,55+,56+,57+;/m1./s1 |
InChI Key |
LDODTSMKPBZIKY-ZQJLYMSVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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